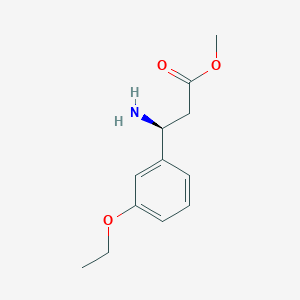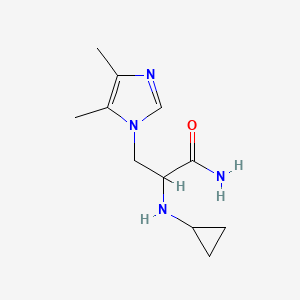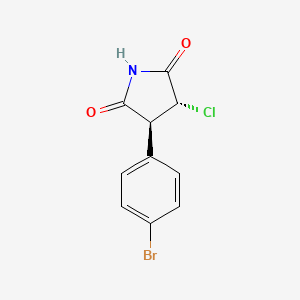
(3S,4R)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione is a chiral compound with a pyrrolidine ring substituted with a bromophenyl and a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione typically involves the reaction of 4-bromobenzaldehyde with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and distillation are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(3S,4R)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine sites using reagents like sodium methoxide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
Chemistry
In chemistry, (3S,4R)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies and help elucidate the mechanisms of enzyme inhibition or receptor activation.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of (3S,4R)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (3S,4R)-4-(3-Bromophenyl)pyrrolidine-3-carboxylic acid
- (3S,4R)-4-(2-Bromophenyl)pyrrolidine-3-carboxylic acid
- (3S,4R)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid
Uniqueness
(3S,4R)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione is unique due to the presence of both bromine and chlorine substituents on the pyrrolidine ring. This dual substitution pattern imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H7BrClNO2 |
|---|---|
分子量 |
288.52 g/mol |
IUPAC名 |
(3S,4R)-3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H7BrClNO2/c11-6-3-1-5(2-4-6)7-8(12)10(15)13-9(7)14/h1-4,7-8H,(H,13,14,15)/t7-,8-/m1/s1 |
InChIキー |
DIPCPOHTPIZUSJ-HTQZYQBOSA-N |
異性体SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)NC2=O)Cl)Br |
正規SMILES |
C1=CC(=CC=C1C2C(C(=O)NC2=O)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




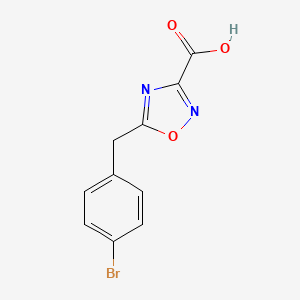
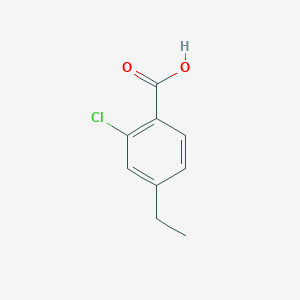
![Ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate](/img/structure/B13619706.png)
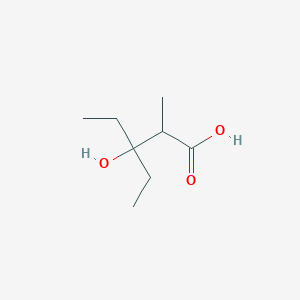
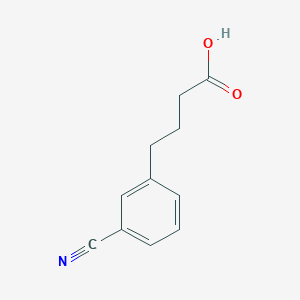
![2-(iodomethyl)-hexahydro-2H-furo[3,4-b]pyran](/img/structure/B13619719.png)
![4-(1-{[(Tert-butoxy)carbonyl]amino}-2,2,2-trifluoroethyl)benzoic acid](/img/structure/B13619726.png)
![1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13619741.png)

